![molecular formula C14H28O4Si B14282050 Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 153354-66-6](/img/structure/B14282050.png)
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is commonly used as a coupling agent and adhesion promoter in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Preparation of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol: This intermediate is synthesized through the epoxidation of cyclohexene followed by ring-opening with ethylene glycol.
Reaction with Triethoxysilane: The intermediate is then reacted with triethoxysilane in the presence of a catalyst such as chloroplatinic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Epoxide Ring-Opening: The oxabicycloheptane ring can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomaterials to enhance their properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as an adhesion promoter in coatings, adhesives, and sealants to improve bonding between different materials.
Mecanismo De Acción
The mechanism of action of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to form strong chemical bonds with various substrates. The compound’s silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in improved adhesion and compatibility with different materials. Additionally, the oxabicycloheptane ring can undergo ring-opening reactions, allowing for further functionalization and modification of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Contains an epoxycyclohexyl group instead of an oxabicycloheptane ring.
Uniqueness
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its specific combination of an oxabicycloheptane ring and triethoxysilane groups. This combination imparts distinct chemical properties, making it highly effective as a coupling agent and adhesion promoter. The presence of the oxabicycloheptane ring also allows for unique reactivity and functionalization options compared to other similar compounds.
Propiedades
Número CAS |
153354-66-6 |
|---|---|
Fórmula molecular |
C14H28O4Si |
Peso molecular |
288.45 g/mol |
Nombre IUPAC |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)11-10-12-8-7-9-13-14(12)18-13/h12-14H,4-11H2,1-3H3 |
Clave InChI |
FPLNVLLOPKZBQX-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC1CCCC2C1O2)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
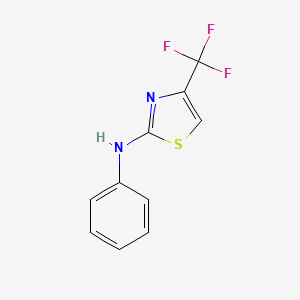
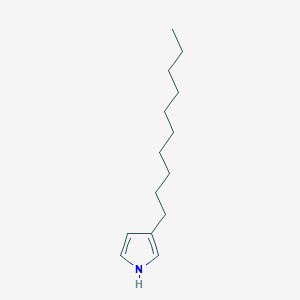
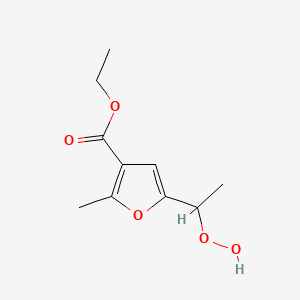
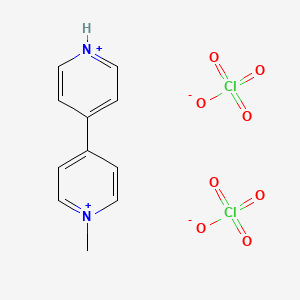

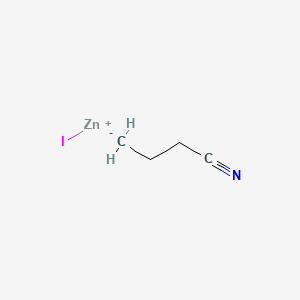
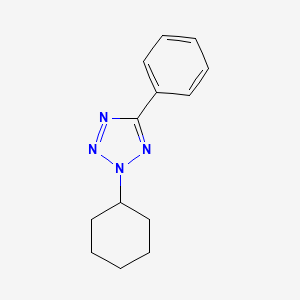

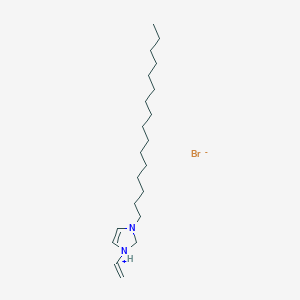
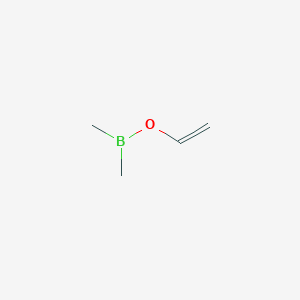
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
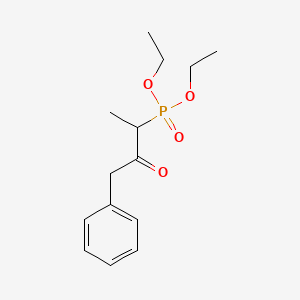
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
